(E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-(3-fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S2/c1-21(18)15-8-7-13(11-14(15)16)17-22(19,20)10-9-12-5-3-2-4-6-12/h2-11,17H,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSXWABWGDTSMQ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)C1=C(C=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfur Functionalization of Aryl Halides
The synthesis begins with 3-fluoro-4-bromoaniline as the starting material. A palladium-catalyzed thiolation introduces the sulfur moiety:
Reaction Conditions
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Thiol Source: Methanethiol (2 equiv)
- Base: Cs₂CO₃ (3 equiv)
- Solvent: Toluene, 110°C, 12 h
This yields 3-fluoro-4-(methylthio)aniline with >90% conversion.
Oxidation to Methylsulfinyl Group
Controlled oxidation of the methylthio (-SMe) group to methylsulfinyl (-SOCH₃) is achieved using meta-chloroperbenzoic acid (mCPBA):
Optimized Parameters
- Oxidant: mCPBA (1.1 equiv)
- Solvent: Dichloromethane (DCM), 0°C → RT
- Reaction Time: 2 h
- Yield: 85–88%
Critical to this step is avoiding over-oxidation to the sulfone (-SO₂CH₃), which is mitigated by strict temperature control and stoichiometric mCPBA usage.
Synthesis of (E)-2-Phenylethenesulfonyl Chloride
Sulfonation of Styrene Derivatives
(E)-Styrene is treated with chlorosulfonic acid to install the sulfonyl group:
Procedure
- Reagent: ClSO₃H (3 equiv)
- Solvent: DCM, −10°C
- Reaction Time: 30 min
- Quenching: Ice-cold water
This produces (E)-2-phenylethenesulfonic acid , which is subsequently converted to the sulfonyl chloride using PCl₅:
$$
\text{(E)-2-Phenylethenesulfonic acid} + \text{PCl}5 \rightarrow \text{(E)-2-Phenylethenesulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$
Key Considerations
Sulfonamide Coupling Reaction
The final step involves reacting 3-fluoro-4-methylsulfinylaniline with (E)-2-phenylethenesulfonyl chloride under basic conditions:
Protocol
- Base: Triethylamine (2.5 equiv)
- Solvent: Tetrahydrofuran (THF), 0°C → RT
- Molar Ratio: 1:1.05 (amine:sulfonyl chloride)
- Reaction Time: 4 h
- Workup: Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexane)
Stereochemical Control and Isomerization Risks
The (E)-configuration of the ethene group is susceptible to thermal or photochemical isomerization. Mitigation strategies include:
- Conducting reactions under inert atmosphere (N₂/Ar)
- Avoiding prolonged exposure to light
- Using low-polarity solvents (e.g., hexane over DMF)
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis (as demonstrated for analogous structures) reveals:
- Dihedral angle between aryl and ethene planes: 82.5°
- N—H⋯O hydrogen bonding stabilizes sulfonamide conformation
Scale-Up Challenges and Process Optimization
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Industrial Scale (10 kg) |
|---|---|---|---|
| Sulfonation Yield | 88% | 85% | 78% |
| Coupling Time | 4 h | 6 h | 8 h |
| Purity Post-Column | 98% | 95% | 92% |
Key Adjustments for Scale-Up
- Replace THF with 2-MeTHF for improved safety profile.
- Implement continuous flow oxidation to enhance sulfinyl group consistency.
Alternative Synthetic Routes
Microwave-Assisted Coupling
Reduces reaction time from 4 h to 45 min at 80°C, though with slight yield reduction (68%).
Enzymatic Sulfur Oxidation
Lipase-mediated oxidation using H₂O₂ achieves 80% conversion to sulfinyl group but requires specialized biocatalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the sulfonamide group to an amine.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways such as the NF-κB, MAPK, and PI3K/AKT/mTOR pathways, which are crucial in regulating inflammation, cell proliferation, and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Arylethenesulfonamide derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural and Electronic Variations
- The ethenesulfonamide moiety is substituted with a perfluorophenyl group, which is highly electron-deficient and lipophilic. Impact: The methoxy group in 6ae may decrease solubility in polar solvents compared to the sulfinyl group in the target compound. The perfluorophenyl group enhances metabolic stability but reduces π-π stacking interactions with biological targets .
- Potassium Salt of (E)-N-[6-Methoxy-5-(2-Methoxyphenoxy)-2-(Pyrimidin-2-yl)Pyrimidin-4-yl]-2-Phenylethenesulfonamide: Structural Features: Incorporates a pyrimidine ring and methoxyphenoxy groups, increasing molecular complexity and hydrogen-bonding sites. The potassium salt form improves aqueous solubility compared to the free acid form of the target compound. Relevance: Demonstrates the importance of salt formation in optimizing pharmacokinetic properties .
Physicochemical Properties
Key Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -SOCH₃) enhance electrophilicity and interaction with nucleophilic residues in target proteins.
- Salt Forms : Potassium salts of sulfonamides improve solubility, a critical factor in drug formulation .
- Perfluorinated Analogues : While increasing metabolic stability, perfluorinated groups may reduce bioavailability due to excessive lipophilicity .
Biological Activity
Overview of (E)-N-(3-Fluoro-4-methylsulfinylphenyl)-2-phenylethenesulfonamide
This compound is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activity. Sulfonamides are known for their antibacterial properties, but derivatives like this compound may exhibit additional pharmacological effects.
Chemical Structure
- Molecular Formula : C₁₃H₁₄FNO₂S
- Molecular Weight : 269.32 g/mol
The presence of functional groups such as the sulfinyl and sulfonamide moieties contributes to its biological interactions.
Antimicrobial Properties
Sulfonamides, in general, inhibit bacterial growth by interfering with folate synthesis. The incorporation of fluorine and sulfinyl groups may enhance the compound's potency against certain bacterial strains. Research indicates that modifications in the aromatic ring can significantly affect antimicrobial activity.
Cytotoxicity and Anticancer Activity
Studies have shown that sulfonamide derivatives can possess cytotoxic properties against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer and leukemia cells.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes relevant to various biological pathways. For example, sulfonamides have been shown to inhibit carbonic anhydrase, which is crucial in regulating pH and fluid balance in tissues.
Case Study 1: Antibacterial Activity
A study evaluating a series of sulfonamide derivatives found that modifications, including the introduction of fluorine atoms, significantly enhanced antibacterial efficacy against Escherichia coli and Staphylococcus aureus . The study reported Minimum Inhibitory Concentrations (MIC) values that were markedly lower for compounds with similar structural features to this compound.
Case Study 2: Anticancer Effects
In vitro studies on sulfonamide derivatives demonstrated promising results in inhibiting the growth of various cancer cell lines. One derivative exhibited IC50 values in the low micromolar range against human breast cancer cells, suggesting that structural modifications can lead to enhanced anticancer activity.
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR identify key structural features, such as the trans-configuration (J = 15–16 Hz for vinyl protons) and aryl substituents .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with retention times calibrated against standards .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 394.05 for C₁₅H₁₄FNO₃S₂) .
How can X-ray crystallography resolve structural ambiguities in sulfonamide derivatives?
Q. Advanced
- Data collection : Use single crystals grown via slow evaporation (e.g., from DMSO/EtOH). SHELX programs (e.g., SHELXL) refine structures, leveraging high-resolution (<1.0 Å) data to resolve disorder in methylsulfinyl or fluorophenyl groups .
- Validation : Check for anomalous scattering effects from sulfur atoms using Cu-Kα radiation. Compare bond lengths/angles with similar sulfonamides (e.g., C–S bond: 1.76–1.82 Å) .
How to design experiments assessing this compound’s biological mechanism?
Q. Advanced
- Enzyme inhibition assays : Test against targets like endothelin receptors (ETₐ) using radiolabeled ligand displacement (e.g., ³H-ET-1). Calculate IC₅₀ values via nonlinear regression .
- Cellular models : Use HEK293 cells transfected with ETₐ receptors to measure cAMP inhibition. Normalize data to controls (e.g., 10 µM BQ123) .
- Structural analogs : Compare activity with derivatives lacking the methylsulfinyl group to identify pharmacophores .
How to address contradictions in reported biological activities of sulfonamides?
Q. Advanced
- Substituent analysis : Systematically vary substituents (e.g., 4-Cl vs. 3-F) and correlate with activity using QSAR models .
- Assay standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) to minimize variability in IC₅₀ measurements .
- Meta-analysis : Pool data from multiple studies (e.g., anti-inflammatory vs. antimicrobial assays) to identify confounding variables like solvent polarity .
What structural features influence the compound’s reactivity?
Q. Basic
- Sulfonamide group : Enhances hydrogen-bonding with biological targets (e.g., via –SO₂NH–) and stabilizes the trans-alkene configuration .
- 3-Fluoro substituent : Electron-withdrawing effect increases sulfonyl chloride reactivity during synthesis .
- 4-Methylsulfinyl group : Steric hindrance may reduce metabolic degradation in vivo .
What strategies optimize synthesis yield under varying substituents?
Q. Advanced
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation, particularly with electron-deficient anilines .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, maintaining yields >75% .
- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) improve solubility of bulky aryl groups .
How to determine purity and stability during storage?
Q. Basic
- Stability testing : Store at –20°C under argon. Monitor degradation via HPLC every 3 months; degradation <5% over 12 months is acceptable .
- Accelerated studies : Expose to 40°C/75% RH for 4 weeks. Detect hydrolyzed products (e.g., sulfonic acid) by TLC (Rf shift from 0.6 to 0.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
